Product packaging for Cyclobutylphenylsulfide(Cat. No.:CAS No. 67132-84-7)

Cyclobutylphenylsulfide

Cat. No.: B1610309
CAS No.: 67132-84-7
M. Wt: 164.27 g/mol
InChI Key: AJXUPJQWGGXLKU-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur Chemistry and Cyclobutyl Systems

Organosulfur compounds, which are organic molecules containing sulfur, are a cornerstone of organic chemistry with wide-ranging applications. wikipedia.org The class of thioethers (or sulfides), to which Cyclobutylphenylsulfide belongs, is characterized by a C-S-C linkage. These compounds are generally less volatile and have higher boiling points than their ether analogues due to the larger size and greater polarizability of the sulfur atom. The sulfur atom in a thioether is nucleophilic and can be readily oxidized to form sulfoxides and sulfones, which expands the range of potential chemical transformations. wikipedia.org

The cyclobutyl group is a four-membered aliphatic ring. fiveable.me A key feature of the cyclobutane (B1203170) ring is its significant ring strain, which influences its chemical reactivity. fiveable.me While more stable than the highly strained cyclopropane (B1198618) ring, cyclobutane is more reactive than cyclopentane (B165970) and other larger cycloalkanes. nih.gov This strain results from angle and torsional strain, causing the ring to adopt a puckered or "butterfly" conformation rather than a planar one. fiveable.me In medicinal chemistry, the incorporation of a cyclobutyl moiety can introduce conformational rigidity, which can be advantageous for binding to biological targets. nih.govnih.gov The cyclobutyl group can also serve as a bioisostere for other groups, such as gem-dimethyl groups or alkenes, and can be used to improve the physicochemical properties of a molecule, such as its metabolic stability and solubility. nih.govnih.gov

Significance of this compound in Contemporary Chemical Research

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural motifs are of considerable interest in modern chemical research, particularly in the field of medicinal chemistry. The combination of a phenylsulfide group with a cyclobutyl ring suggests potential applications as a building block in the synthesis of more complex molecules.

The significance of related structures can be seen in various areas:

Organic Synthesis: The reactivity of the cyclobutyl ring and the sulfur atom provides multiple avenues for synthetic transformations. fiveable.me The sulfur atom can be involved in nucleophilic substitutions or oxidations, while the cyclobutyl ring can potentially undergo ring-opening or rearrangement reactions under specific conditions. pharmaguideline.com

Overview of Research Objectives and Scope for this compound

Given the properties of its constituent parts, research involving this compound could encompass several objectives:

Exploration of Synthetic Methodologies: Developing efficient and stereoselective methods for the synthesis of this compound and its derivatives would be a primary objective. Potential synthetic routes could involve the reaction of a cyclobutyl halide with thiophenol or the reaction of cyclobutanol (B46151) with thiophenol under specific conditions. chemsrc.com

Investigation of Reactivity: A detailed study of the chemical reactivity of this compound would be valuable. This could include exploring the oxidation of the sulfide (B99878) to the corresponding sulfoxide (B87167) and sulfone, as well as investigating the reactions of the cyclobutyl ring.

Evaluation of Biological Activity: A key research objective would be to synthesize a library of this compound derivatives and screen them for biological activity. Given the prevalence of cyclobutane and phenylsulfide moieties in bioactive molecules, it is plausible that derivatives of this compound could exhibit interesting pharmacological properties.

Application as a Synthetic Intermediate: Research could focus on utilizing this compound as a starting material or intermediate for the synthesis of more complex target molecules, including pharmaceuticals and materials.

The scope of research on this compound would likely involve a combination of synthetic organic chemistry, physical organic chemistry to understand its properties and reactivity, and medicinal chemistry to explore its potential biological applications.

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 67132-84-7 calpaclab.comsynquestlabs.comscbt.comalfa-chemistry.com
Molecular Formula C10H12S calpaclab.comsynquestlabs.comscbt.com
Molecular Weight 164.27 g/mol calpaclab.comscbt.com
Density 1.1 ± 0.1 g/cm³ chemsrc.com
Boiling Point 392.8 ± 31.0 °C at 760 mmHg chemsrc.com
Flash Point 181.9 ± 21.5 °C chemsrc.com
Purity 95% - 98% chemsrc.comsynquestlabs.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12S B1610309 Cyclobutylphenylsulfide CAS No. 67132-84-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67132-84-7

Molecular Formula

C10H12S

Molecular Weight

164.27 g/mol

IUPAC Name

cyclobutylsulfanylbenzene

InChI

InChI=1S/C10H12S/c1-2-5-9(6-3-1)11-10-7-4-8-10/h1-3,5-6,10H,4,7-8H2

InChI Key

AJXUPJQWGGXLKU-UHFFFAOYSA-N

SMILES

C1CC(C1)SC2=CC=CC=C2

Canonical SMILES

C1CC(C1)SC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Cyclobutylphenylsulfide

Retrosynthetic Analysis of the Cyclobutylphenylsulfide Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This is achieved by breaking bonds and converting functional groups in a reverse-synthetic sense. For this compound, the primary disconnection point is the carbon-sulfur (C-S) bond, which is the most synthetically accessible linkage to form.

This disconnection leads to two primary synthons: a cyclobutyl cation equivalent and a phenylthiolate anion equivalent. The corresponding synthetic equivalents for these synthons are typically a cyclobutyl halide (e.g., cyclobutyl bromide) or another cyclobutyl derivative with a good leaving group, and thiophenol or its corresponding salt (e.g., sodium thiophenolate).

An alternative retrosynthetic approach involves disconnection at the C-C bonds of the cyclobutane (B1203170) ring. However, the construction of a cyclobutane ring is often more complex than the formation of a C-S bond. A plausible disconnection in this regard would be a [2+2] cycloaddition of a vinyl sulfide (B99878) with an appropriate alkene, though this is a less common approach for this specific molecule. A more practical alternative disconnection of the cyclobutane ring could lead back to a precursor that can undergo a ring-closing reaction.

A third strategy involves a functional group interconversion (FGI) approach. For instance, the sulfide can be envisioned as arising from the reduction of a corresponding sulfoxide (B87167) or sulfone. Furthermore, the entire this compound moiety could be formed from a precursor like cyclobutanone (B123998) through a reductive thiolation process. This latter approach simplifies the retrosynthesis to cyclobutanone and thiophenol as the starting materials.

Classical Synthetic Approaches to this compound

Classical methods for the synthesis of this compound have traditionally relied on well-established reaction types, including nucleophilic substitution, addition reactions to precursors, and various coupling strategies.

Nucleophilic Substitution Reactions in this compound Synthesis

The most direct and classical method for the synthesis of this compound is through a nucleophilic substitution reaction. This typically involves the reaction of a cyclobutyl halide, most commonly cyclobutyl bromide, with a sulfur nucleophile such as sodium thiophenolate. The reaction proceeds via an S\textsubscript{N}2 mechanism, where the thiophenolate anion attacks the carbon atom bearing the bromine, displacing the bromide ion.

However, this method is often complicated by the formation of isomeric impurities. The carbocation intermediate that can form from cyclobutyl bromide is prone to rearrangement, leading to the formation of cyclopropylmethyl phenyl sulfide as a significant byproduct. This rearrangement occurs due to the relief of ring strain in the transition state. Separation of these isomers by distillation or column chromatography is challenging due to their similar physical properties.

Starting MaterialReagentProduct(s)YieldReference
Cyclobutyl bromideSodium thiophenolateThis compound and Cyclopropylmethyl phenyl sulfide85% (mixture) nih.gov

Addition Reactions for this compound Precursors

Addition reactions provide an alternative pathway to the this compound framework, often by constructing the cyclobutane ring with the sulfur moiety already present or by adding the sulfur group to a pre-existing cyclobutene (B1205218).

A notable example of an addition reaction leading to a precursor is the reductive thiolation of cyclobutanone with thiophenol. This method avoids the issue of isomeric impurities encountered in the nucleophilic substitution route. The reaction proceeds by the initial formation of a hemithioacetal from cyclobutanone and thiophenol, which is then reduced in situ to the corresponding sulfide. This approach offers a pathway to pure this compound.

Another approach involves the Michael addition of a thiol to a cyclobutene derivative. For instance, the conjugate addition of thiophenol to an activated cyclobutene, such as a cyclobutene-1-carboxylate, can yield a substituted this compound. This method allows for the formation of functionalized cyclobutane rings.

Coupling Reactions in this compound Formation

While less common for the direct synthesis of simple alkyl aryl sulfides like this compound, cross-coupling reactions are a powerful tool in C-S bond formation. These reactions typically involve the use of a transition metal catalyst, such as palladium, nickel, or copper, to couple an aryl halide or triflate with a thiol or its derivative.

Modern and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. These principles are reflected in the newer approaches to this compound synthesis, with a focus on catalytic methods and adherence to the principles of green chemistry.

Catalytic Strategies for this compound Formation

More broadly, the field of C-S cross-coupling has seen significant advances with the development of sophisticated catalyst systems. Palladium-, nickel-, and copper-based catalysts are now widely used for the synthesis of aryl sulfides. For instance, a palladium-catalyzed reaction could couple iodobenzene with cyclobutylthiol, or a nickel-catalyzed process could couple cyclobutyl bromide with thiophenol, potentially with higher selectivity than the uncatalyzed reaction by avoiding carbocationic intermediates. Copper-catalyzed Chan-Lam coupling provides a milder alternative for the formation of C-S bonds, typically coupling a thiol with a boronic acid. While specific examples for this compound are not prevalent in the literature, these catalytic methodologies represent a powerful and modern approach to its synthesis.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The reductive thiolation of cyclobutanone is a good example of a greener approach as it avoids the formation of difficult-to-separate byproducts, thus improving the atom economy of the process. Furthermore, the development of catalytic C-S coupling reactions that can be performed in greener solvents, such as water or ethanol, and at lower temperatures contributes to the sustainability of aryl sulfide synthesis. The use of odorless sulfur sources in place of volatile and malodorous thiols is another area of active research in green chemistry that is applicable to the synthesis of compounds like this compound.

Flow Chemistry and Continuous Synthesis of this compound

While specific literature detailing the dedicated continuous flow synthesis of this compound is not extensively available, the principles of flow chemistry offer significant potential advantages over traditional batch synthesis for this class of compounds. Flow chemistry, or continuous flow processing, involves the continuous pumping of reactants through a reactor, offering superior control over reaction parameters such as temperature, pressure, and mixing. This precise control can lead to higher yields, improved selectivity, and enhanced safety, particularly for exothermic reactions or when handling hazardous reagents. mdpi.comrsc.orgacs.org

The application of flow chemistry to C-S bond formation, the key step in synthesizing this compound, has been demonstrated for various analogous aryl sulfides. rsc.orgnih.gov Methodologies such as palladium-catalyzed cross-coupling reactions, which are common for creating C-S bonds, have been successfully adapted to continuous flow systems. acs.orgrsc.orgacs.org These systems often utilize packed-bed reactors containing a heterogeneous catalyst, which simplifies purification and allows for catalyst recycling.

For the synthesis of this compound, a hypothetical flow process could involve pumping a solution of a cyclobutyl precursor (e.g., cyclobutyl bromide or tosylate) and a thiophenol derivative through a heated microreactor in the presence of a suitable base. The short residence time and efficient heat transfer in a microreactor could potentially minimize the formation of byproducts often seen in batch reactions, such as the rearrangement of the cyclobutyl cation.

Potential Advantages of Flow Synthesis for this compound:

FeatureAdvantage in this compound Synthesis
Precise Temperature Control Minimizes side reactions and decomposition, leading to higher purity.
Enhanced Mixing Ensures efficient reaction between the cyclobutyl precursor and thiophenolate.
Improved Safety Smaller reaction volumes reduce the risks associated with exothermic reactions.
Scalability Production can be easily scaled by extending the operation time of the flow reactor.
Automation Allows for continuous production with minimal manual intervention.

Future research into the continuous synthesis of this compound would likely focus on adapting established C-S bond-forming reactions to a flow setup and optimizing parameters such as reactor design, catalyst selection, and residence time to maximize yield and purity.

Optimization of Reaction Conditions for this compound Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of this compound, primarily by minimizing the formation of impurities. A significant challenge in the synthesis of this compound is the potential for rearrangement of the cyclobutyl group to form cyclopropylmethyl and 3-butenyl side products.

One of the established methods for synthesizing this compound is the alkylation of sodium thiophenolate with cyclobutyl bromide. However, this method has been shown to yield a mixture of the desired product along with cyclopropylmethyl phenyl sulfide. This rearrangement is attributed to the nature of the cyclobutyl leaving group and the reaction conditions.

A more successful approach to obtaining pure this compound involves a modified reductive thiolation protocol. This method utilizes the condensation of cyclobutanone with thiophenol, followed by the reduction of the intermediate hemithioacetal. The choice of acid catalyst and reducing agent is critical in this process.

Initial explorations of this reductive thiolation mirrored a procedure for synthesizing cyclohexyl phenyl sulfide, which used boron trifluoride monohydrate as a catalyst. However, due to the instability and commercial unavailability of this catalyst, alternative acidic components were investigated. A systematic study of various acids revealed that a combination of triethylsilane (TESH) as the reducing agent and trifluoroacetic acid (TFA) as the catalyst provided the desired this compound in high yield and purity, free from the rearranged isomers.

Table of Optimized Reaction Conditions for Reductive Thiolation:

ParameterOptimized ConditionRationale
Starting Material CyclobutanoneReadily available and avoids the use of rearrangement-prone cyclobutyl halides.
Thiol Source ThiophenolProvides the phenylthio moiety.
Reducing Agent Triethylsilane (TESH)Efficiently reduces the hemithioacetal intermediate.
Catalyst Trifluoroacetic Acid (TFA)Promotes the condensation of cyclobutanone and thiophenol without causing degradation.
Solvent DichloromethaneA suitable solvent for the reactants and intermediates.
Temperature Room TemperatureMild conditions that prevent side reactions.

This optimized reductive thiolation method provides a reliable and scalable route to high-purity this compound, which is essential for its use in further synthetic applications.

Stereoselective Synthesis Considerations for Chiral this compound Derivatives (if applicable)

While this compound itself is achiral, its derivatives can possess chirality, leading to the need for stereoselective synthetic methods. Chirality in these derivatives can arise from two main sources: substitution on the cyclobutane ring, creating stereogenic carbon centers, or oxidation of the sulfur atom to a sulfoxide, which renders the sulfur atom a stereocenter.

Chirality on the Cyclobutane Ring:

The synthesis of chiral cyclobutane derivatives is an active area of research due to the prevalence of the cyclobutane motif in biologically active molecules. nih.gov The stereoselective synthesis of substituted cyclobutanes can be approached through various strategies, including asymmetric [2+2] cycloadditions, enantioselective functionalization of prochiral cyclobutanes, and the use of chiral starting materials.

For instance, the synthesis of a this compound derivative with a chiral cyclobutane ring would require the use of an enantiomerically pure cyclobutyl precursor. The subsequent C-S bond formation would need to proceed without racemization of the existing stereocenters.

Chirality at the Sulfur Atom:

Oxidation of the sulfide in this compound to a sulfoxide (cyclobutylphenylsulfoxide) introduces a stereogenic center at the sulfur atom. The asymmetric synthesis of chiral sulfoxides is a well-established field, with several reliable methods available. nih.govresearchgate.net

One common approach is the enantioselective oxidation of the corresponding sulfide using a chiral oxidizing agent or a combination of a stoichiometric oxidant with a chiral catalyst. nih.gov Various metal-based catalysts, often in conjunction with chiral ligands, have been shown to be effective in promoting the asymmetric oxidation of sulfides to sulfoxides with high enantioselectivity. nih.gov

Another strategy involves the use of chiral auxiliaries. A sulfinate ester with a chiral alcohol can be prepared and subsequently reacted with an organometallic reagent to displace the chiral auxiliary with the desired group, proceeding with an inversion of configuration at the sulfur atom. nih.govnih.gov

Table of General Strategies for Stereoselective Synthesis of Chiral this compound Derivatives:

Type of ChiralitySynthetic StrategyKey Considerations
Cyclobutane Ring Asymmetric [2+2] cycloadditionChoice of chiral catalyst and substrates to control diastereoselectivity and enantioselectivity.
Use of chiral pool starting materialsAvailability of suitable enantiopure starting materials.
Sulfur Atom (Sulfoxide) Asymmetric oxidation of the sulfideSelection of chiral oxidant or catalyst system to achieve high enantiomeric excess.
Nucleophilic substitution on a chiral sulfinate esterPreparation of the enantiopure sulfinate ester and control of the stereochemistry of the substitution.

The development of stereoselective syntheses for chiral derivatives of this compound would be valuable for investigating the structure-activity relationships of these compounds in biological systems.

Spectroscopic Elucidation of Cyclobutylphenylsulfide Molecular Structure

Advanced Nuclear Magnetic Resonance Spectroscopy of Cyclobutylphenylsulfide

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants, the precise connectivity of atoms in this compound can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis for this compound

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms. The aromatic protons on the phenyl group typically appear as multiplets in the downfield region, generally between δ 7.0 and 7.5 ppm. This is due to the deshielding effect of the aromatic ring current.

The protons on the cyclobutyl ring are observed further upfield. The proton attached to the carbon atom bonded to the sulfur atom (the α-proton) is expected to resonate at a lower field compared to the other cyclobutyl protons due to the electronegativity of the sulfur atom. This methine proton signal would likely appear as a multiplet. The remaining methylene (B1212753) protons of the cyclobutyl ring would produce complex multiplets in the aliphatic region of the spectrum, typically between δ 1.5 and 2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Phenyl Protons7.0 - 7.5Multiplet
α-CH (methine)~3.0 - 3.5Multiplet
Cyclobutyl CH₂1.5 - 2.5Multiplet

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis for this compound

In the ¹³C NMR spectrum, the carbon atoms of the phenyl group will show signals in the aromatic region, typically between δ 125 and 140 ppm. The carbon atom attached to the sulfur, known as the ipso-carbon, will have a distinct chemical shift within this range. The other aromatic carbons will also have unique shifts depending on their position relative to the sulfur substituent.

The carbon atoms of the cyclobutyl ring will appear in the upfield, aliphatic region of the spectrum. The carbon atom directly bonded to the sulfur (α-carbon) will be the most deshielded of the cyclobutyl carbons, with a predicted chemical shift in the range of δ 40-50 ppm. The other methylene carbons of the cyclobutyl ring will resonate at higher fields.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Phenyl C (ipso)130 - 140
Phenyl C125 - 130
α-C (methine)40 - 50
Cyclobutyl CH₂20 - 35

Note: Predicted values are based on typical chemical shift ranges for analogous compounds.

Other Heteronuclear NMR (e.g., ³³S NMR) for this compound (if applicable)

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity in this compound

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.netsdsu.edu This would confirm the connectivity of the protons within the cyclobutyl ring and help to assign the complex multiplets.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H coupling). sdsu.eduscience.gov This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). science.govscience.govyoutube.com For this compound, HMBC would show correlations between the aromatic protons and the ipso- and ortho-carbons, as well as correlations between the α-proton of the cyclobutyl ring and the ipso-carbon of the phenyl ring, confirming the link between the two ring systems.

Vibrational Spectroscopy of this compound

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Infrared (IR) Spectroscopy for Functional Group Analysis in this compound

Infrared (IR) spectroscopy is used to identify the functional groups in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of those groups.

For this compound, the IR spectrum would exhibit several characteristic absorption bands:

Aromatic C-H Stretching : Sharp peaks typically appear above 3000 cm⁻¹, indicating the stretching of the C-H bonds on the phenyl ring.

Aliphatic C-H Stretching : Strong absorptions just below 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the cyclobutyl group.

C=C Stretching (Aromatic) : Peaks in the region of 1600-1450 cm⁻¹ are due to the carbon-carbon double bond stretching within the aromatic ring.

C-S Stretching : The stretching vibration of the carbon-sulfur bond is typically weaker and appears in the fingerprint region of the spectrum, generally between 800 and 600 cm⁻¹. cdnsciencepub.com The exact position can be influenced by the surrounding molecular structure.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
Aromatic C-HStretching> 3000
Aliphatic C-HStretching< 3000
Aromatic C=CStretching1600 - 1450
C-SStretching800 - 600

Raman Spectroscopy for Vibrational Fingerprinting of this compound

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering a unique "fingerprint" of its structure. The Raman spectrum of this compound would be expected to exhibit characteristic peaks corresponding to the vibrations of its constituent functional groups: the cyclobutyl ring, the phenyl ring, and the sulfide (B99878) linkage.

Table 1: Predicted Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Phenyl Ring Breathing ~1000, ~1580
C-C Stretch (Aromatic) 1400 - 1600
C-S Stretch 600 - 800
Cyclobutyl Ring Deformation < 1200

Mass Spectrometry of this compound

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₀H₁₂S), the theoretical exact mass can be calculated using the most abundant isotopes of carbon, hydrogen, and sulfur.

Table 2: Theoretical Exact Mass of this compound

Element Isotope Atomic Mass (Da) Count Total Mass (Da)
Carbon ¹²C 12.000000 10 120.000000
Hydrogen ¹H 1.007825 12 12.093900
Sulfur ³²S 31.972071 1 31.972071
Total 164.065971

An experimental HRMS measurement yielding a value extremely close to this theoretical mass would confirm the elemental composition of C₁₀H₁₂S.

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a valuable source of structural information. For this compound, several key fragmentation pathways can be predicted based on the fragmentation of similar sulfides. nist.govlibretexts.orgmiamioh.edufmach.it

The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (approximately 164 Da). A common fragmentation pathway for sulfides is the cleavage of the C-S bond. This could lead to the formation of a phenylthio radical and a cyclobutyl cation (m/z 57), or a thiophenol cation (m/z 110) after rearrangement. Another likely fragmentation would involve the loss of the cyclobutyl group to give a C₆H₅S⁺ ion (m/z 109). Further fragmentation of the phenyl ring could also occur.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment
164 [C₁₀H₁₂S]⁺ (Molecular Ion)
110 [C₆H₅SH]⁺
109 [C₆H₅S]⁺
77 [C₆H₅]⁺
57 [C₄H₉]⁺

X-ray Crystallography for Solid-State Structure Determination of this compound (if single crystals available)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.orgnih.govnih.gov This technique requires the growth of a suitable single crystal, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, revealing the precise positions of each atom.

Currently, there is no publicly available information to indicate that single crystals of this compound have been successfully grown and subjected to X-ray crystallographic analysis. If such a study were to be conducted, it would provide highly accurate data on bond lengths, bond angles, and the conformation of both the cyclobutyl and phenyl rings. This would offer an unambiguous depiction of the molecule's solid-state structure. semanticscholar.orgst-andrews.ac.uk

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if chiral)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. acs.orgacs.orgsaschirality.org These methods measure the differential absorption or rotation of plane-polarized light by enantiomers.

This compound, in its parent form, is an achiral molecule as it possesses a plane of symmetry. Therefore, it would not exhibit any chiroptical activity. However, if a substituent were introduced to the cyclobutyl or phenyl ring in a way that creates a stereocenter, the resulting molecule would be chiral. In such a case, chiroptical spectroscopy would be an essential tool for determining the enantiomeric purity and the absolute configuration of the synthesized chiral derivative. rsc.orgnih.gov

Chemical Reactivity and Mechanistic Investigations of Cyclobutylphenylsulfide

Reaction Pathways and Transformation Potential of the Cyclobutyl Moiety in Cyclobutylphenylsulfide

The cyclobutyl group, characterized by significant ring strain (approximately 26 kcal/mol), is prone to reactions that relieve this strain. thieme-connect.denist.gov This inherent strain energy is a driving force for a variety of transformations that are not as readily observed in acyclic or larger ring systems.

Ring-Opening Reactions: One of the most characteristic reactions of cyclobutane (B1203170) derivatives is ring-opening. This can be initiated by thermal, photochemical, or catalytic means. For instance, the thermolysis of cyclobutane derivatives often proceeds through a diradical intermediate to yield ethene products. thieme-connect.deresearchgate.netacs.orgacs.org In the case of this compound, thermal stress could potentially lead to the cleavage of the cyclobutane ring, although the presence of the phenylsulfide group might influence the reaction pathway.

Radical Reactions and Rearrangements: The cyclobutyl moiety can readily participate in radical reactions. For example, laser-initiated reaction of chlorine with cyclobutane produces chlorocyclobutane (B72530) via a free-radical chain mechanism. aip.org A radical centered on the carbon adjacent to the sulfur atom (the cyclobutylcarbinyl radical) would be of particular interest. Such radicals are known to undergo rapid ring-opening to form a more stable primary alkyl radical. acs.orgacs.org This ring-opening is a thermodynamically favorable process due to the relief of ring strain. Furthermore, bicyclic cyclobutylcarbinyl radicals can undergo both ring-opening and ring-expansion, with the preferred pathway influenced by the stability of the resulting radical products. acs.org

Solvolysis and Carbocationic Reactions: Reactions involving carbocationic intermediates at the cyclobutyl ring are also significant. The solvolysis of cyclobutyl tosylates, for example, proceeds through complex pathways involving competing nucleophilic substitution and elimination reactions, often with rearrangements to relieve ring strain. documentsdelivered.comwhiterose.ac.uk For this compound, the formation of a cyclobutyl cation adjacent to the sulfur atom could lead to a variety of products, including ring-contracted (cyclopropylmethyl) or ring-opened species.

Illustrative Transformation Pathways of the Cyclobutyl Moiety

Reaction TypeInitiator/ReagentPlausible ProductsMechanistic Feature
Thermal DecompositionHeatEthene + PhenylvinylsulfideDiradical intermediate, relief of ring strain thieme-connect.deresearchgate.net
Radical HalogenationCl2, lightChlorothis compoundFree-radical chain reaction aip.org
Radical Ring-OpeningRadical InitiatorOpen-chain alkenyl phenyl sulfide (B99878)Formation of a more stable alkyl radical acs.orgacs.org
SolvolysisProtic SolventCyclopropylcarbinol, Cyclobutenyl Phenyl SulfideCarbocationic intermediates and rearrangements documentsdelivered.com

Reactivity of the Phenylsulfide Moiety in this compound

The phenylsulfide group offers several sites of reactivity: the sulfur atom, the aromatic ring, and the benzylic-like position on the cyclobutyl ring.

Oxidation of the Sulfur Atom: The sulfur atom in this compound is susceptible to oxidation. Common oxidizing agents can convert the sulfide to the corresponding sulfoxide (B87167) and further to the sulfone. The selective oxidation of sulfides to sulfoxides is a common transformation and can be achieved using reagents like hydrogen peroxide. nih.govorgsyn.org Over-oxidation to the sulfone can also occur, and various methods have been developed to control the oxidation state. orientjchem.org

Electrophilic Aromatic Substitution: The sulfide group is an ortho-, para-directing group in electrophilic aromatic substitution reactions due to the ability of the sulfur atom to donate a lone pair of electrons to stabilize the arenium ion intermediate. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to yield predominantly the para-substituted product, with some ortho-isomer also being formed.

Nucleophilic Aromatic Substitution: While aromatic rings are generally electron-rich and resistant to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur if the ring is substituted with strong electron-withdrawing groups, typically in the ortho and para positions to a leaving group. wikipedia.orgchemistrysteps.com In the case of this compound, SNAr is unlikely unless the phenyl ring is further substituted with activating groups.

Desulfurization: The carbon-sulfur bond can be cleaved under certain conditions, leading to desulfurization. This can be achieved through various methods, including hydrogenolysis with reducing agents like Raney nickel. wikipedia.org Such a reaction would result in the formation of cyclobutane and benzene.

Table of Potential Reactions at the Phenylsulfide Moiety

Reaction TypeReagentProduct
OxidationH2O2Cyclobutylphenylsulfoxide/Cyclobutylphenylsulfone nih.govorientjchem.org
Electrophilic NitrationHNO3/H2SO44-Nitro-1-(cyclobutylthio)benzene
Nucleophilic SubstitutionStrong Nucleophile (with activating groups)Varies depending on nucleophile and activating group wikipedia.orgthieme-connect.com
DesulfurizationRaney Nickel, H2Cyclobutane + Benzene wikipedia.org

Mechanistic Studies of Key Reactions Involving this compound

Nucleophilic Reactions: As a nucleophile, the sulfur atom in this compound can react with electrophiles. For instance, it can be alkylated to form a sulfonium (B1226848) salt. The rate of such a reaction would be influenced by the steric hindrance imposed by the cyclobutyl group.

Electrophilic Reactions: The phenyl ring, activated by the cyclobutylthio group, will readily undergo electrophilic aromatic substitution. The mechanism follows the typical arenium ion pathway, where the electrophile attacks the π-system of the ring to form a resonance-stabilized carbocation, followed by deprotonation to restore aromaticity.

Radical Pathways: Radical abstraction of a hydrogen atom from the cyclobutyl ring, particularly at the carbon attached to the sulfur, would generate a sulfur-stabilized radical. This radical could then undergo further reactions. Alternatively, radical addition to the phenyl ring is a possibility, though less common. The ring-opening of a cyclobutylcarbinyl-type radical is a key mechanistic pathway. acs.orgacs.org

Photochemical Transformations: Phenyl sulfides are known to undergo photochemical reactions. For instance, the photolysis of cyclobutyl aryl ketones has been studied, revealing complex reaction pathways including the formation of bicyclic products. acs.orgacs.org By analogy, irradiation of this compound could lead to C-S bond cleavage or reactions involving the cyclobutyl ring. Photoredox catalysis could also be employed to generate radicals from the cyclobutyl moiety for use in synthesis. nih.gov

Rearrangements are a key feature of cyclobutane chemistry due to the inherent ring strain. Any reaction that generates a carbocation or a radical on the cyclobutyl ring is likely to be accompanied by rearrangements. For instance, a cyclobutylcarbinyl radical can rearrange to a more stable open-chain radical. acs.org Similarly, a cyclobutyl cation can rearrange to a cyclopropylmethyl cation or a cyclopentyl cation under certain conditions.

Kinetic and Thermodynamic Studies of this compound Reactions

Quantitative data on the kinetics and thermodynamics of reactions involving this compound are not available in the literature. However, estimations can be made based on related systems.

Kinetic Studies: The rates of reactions involving the cyclobutyl ring are often accelerated due to the release of ring strain in the transition state. For example, the thermal isomerization of substituted cyclobutanes has been kinetically studied, revealing first-order rate constants for various rearrangements and fragmentations. nih.gov The isomerization of gaseous cyclobutene (B1205218) to butadiene is a first-order process. sarthaks.comyoutube.comdoubtnut.com For reactions on the phenyl ring, Hammett plots for substituted thioanisoles can provide insight into the electronic effects of substituents on reaction rates. researchgate.netresearchgate.net A negative rho (ρ) value is typically observed for electrophilic aromatic substitution, indicating that electron-donating groups accelerate the reaction. wikipedia.orglibretexts.org

Thermodynamic Studies: The high enthalpy of formation of cyclobutane (28.4 kJ/mol for the gas phase) reflects its ring strain. nist.gov Reactions that lead to the opening of the cyclobutane ring are generally thermodynamically favorable. The thermal decomposition of cyclobutane to two molecules of ethylene (B1197577) is an example of such a process. researchgate.netacs.org Thermodynamic data for reactions involving the phenylsulfide moiety would be similar to those for other alkyl phenyl sulfides.

Illustrative Kinetic and Thermodynamic Parameters (Hypothetical)

ReactionParameterHypothetical ValueSignificance
Thermal Ring Opening of Cyclobutyl MoietyActivation Energy (Ea)~50-60 kcal/molReflects the energy required to break a C-C bond in the strained ring. researchgate.net
Electrophilic Nitration of Phenyl RingRelative Rate (vs. Benzene)>1The cyclobutylthio group is an activating group.
Oxidation of Sulfide to SulfoxideEnthalpy of Reaction (ΔH)ExothermicFormation of the S=O bond is energetically favorable.

Catalytic Conversions of this compound and its Derivatives

The catalytic conversion of this compound and its derivatives represents an area of significant interest in organic synthesis, primarily due to the potential for creating complex molecular architectures. Research in this field, though not extensive for this specific sulfide, draws heavily from the broader knowledge of catalytic reactions involving aryl sulfides. Key transformations include oxidation, C-S bond activation for cross-coupling reactions, and photocatalytic conversions. These reactions are typically facilitated by transition metal catalysts, which are crucial for activating the otherwise stable C-S bond.

Catalytic oxidation is a fundamental transformation for this compound, leading to the formation of cyclobutyl phenyl sulfoxide and cyclobutyl phenyl sulfone. These oxidized derivatives are valuable intermediates in organic synthesis. The selectivity of these oxidation reactions, whether yielding the sulfoxide or the sulfone, is highly dependent on the choice of catalyst and oxidant. For instance, biocatalytic systems using microorganisms like Aspergillus ochraceus and Penicillium funiculosum have shown efficacy in oxidizing various aryl alkyl sulfides to their corresponding sulfones. orientjchem.org Chemical methods often employ catalysts based on metals like manganese, titanium, or vanadium in the presence of an oxidant such as hydrogen peroxide. orientjchem.org The specific conditions, including the solvent and temperature, play a critical role in determining the reaction's outcome and yield.

Another important class of catalytic conversions involves the activation of the C-S bond, which enables the use of this compound in cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. Palladium, nickel, and copper complexes are the most common catalysts for such transformations. mdpi.comfishersci.ca The general mechanism for these cross-coupling reactions involves the oxidative addition of the aryl sulfide to a low-valent metal center, followed by transmetalation with a suitable coupling partner (e.g., an organoboron or organozinc reagent) and subsequent reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgnobelprize.org While specific examples for this compound are not extensively documented, the principles established for other aryl sulfides are expected to be applicable.

Photocatalysis has also emerged as a powerful method for the conversion of sulfides. These reactions often proceed under mild conditions and can offer unique reactivity. For example, disulfide-catalyzed photoreactions can be used for various transformations, including cycloadditions and aerobic oxidations. beilstein-journals.org In the context of this compound, photocatalytic methods could potentially be employed for its oxidation or for C-S bond functionalization, although specific studies are limited.

The table below summarizes representative catalytic systems that could be applied to the conversion of this compound, based on analogous reactions with other aryl sulfides.

Catalyst System Reaction Type Potential Product(s) Key Features
Pd(OAc)₂ / LigandCross-couplingArylated or vinylated cyclobutaneVersatile for C-C bond formation. fishersci.ca
CuI / LigandC-S CouplingDiaryl or alkyl aryl sulfidesOften used for coupling with thiols. organic-chemistry.org
Rhodium complexesThiolation/ExchangeFunctionalized sulfidesCan catalyze S-S bond cleavage and C-S bond formation. mdpi.com
MnSO₄·H₂O / H₂O₂OxidationCyclobutyl phenyl sulfoneA simple system for oxidation to the sulfone. orientjchem.org
Aspergillus ochraceusBiocatalytic OxidationCyclobutyl phenyl sulfoneGreen and selective method for sulfone synthesis. orientjchem.org

Table 1. Potential Catalytic Systems for the Conversion of this compound.

Detailed mechanistic studies on the catalytic conversions of this compound itself are scarce. However, insights can be drawn from extensive research on related aryl sulfides. For palladium-catalyzed cross-coupling reactions, the nature of the phosphine (B1218219) ligand is critical in influencing the efficiency of both the oxidative addition and reductive elimination steps. fishersci.ca In oxidation reactions, the mechanism often involves the coordination of the sulfur atom to the metal center, followed by oxygen transfer from the oxidant. The precise nature of the active oxidizing species can vary depending on the catalyst and reaction conditions.

Future research in this area will likely focus on developing more efficient and selective catalytic systems specifically for this compound and its derivatives. This could include the design of novel ligands for transition metal catalysts to enhance reactivity and control selectivity, as well as the exploration of new biocatalytic and photocatalytic methods. Such advancements would further expand the synthetic utility of this versatile chemical compound.

Theoretical and Computational Chemistry of Cyclobutylphenylsulfide

Quantum Chemical Calculations for Electronic Structure of Cyclobutylphenylsulfide

Quantum chemical calculations are fundamental to understanding the electronic nature of this compound. These methods provide a detailed picture of electron distribution, molecular orbital energies, and other key electronic properties that govern the molecule's structure and reactivity.

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.netchemrxiv.org DFT calculations can be employed to optimize the geometry of this compound, providing precise information on bond lengths, bond angles, and dihedral angles. These calculations are crucial for determining the most stable three-dimensional arrangement of the atoms.

Furthermore, DFT methods are used to calculate the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are critical in predicting the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy relating to its electron-accepting ability. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and electronic excitation energies. chemrxiv.org

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

ParameterPredicted Value
C(phenyl)-S Bond Length~1.77 Å
S-C(cyclobutyl) Bond Length~1.85 Å
C-S-C Bond Angle~100-105°
C(phenyl)-S-C(cyclobutyl)-C(cyclobutyl) Dihedral AngleVariable (see Conformational Analysis)

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar phenyl sulfide (B99878) and cyclobutyl compounds, as specific literature data for this compound is not available.

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. aps.org Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate descriptions of the electronic structure and energetics of this compound. pleiades.onlinepleiades.online While computationally more demanding than DFT, these methods are often used as benchmarks for more approximate techniques.

Ab initio calculations can be used to obtain a precise determination of the molecule's total energy, which is essential for comparing the relative stabilities of different isomers or conformers. These methods also provide a detailed description of the wavefunction, from which various electronic properties, such as the dipole moment and polarizability, can be derived.

Conformational Analysis of this compound through Computational Methods

The flexibility of the cyclobutyl ring and the rotation around the phenyl-sulfur bond give rise to multiple possible conformations for this compound. ic.ac.uk Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. nih.govnih.gov

The cyclobutane (B1203170) ring is not planar but exists in a puckered or "butterfly" conformation to relieve angle strain. maricopa.edu This puckering can lead to different orientations of the phenylsulfide substituent, which can be either in an "equatorial" or "axial" like position. Additionally, rotation around the C(phenyl)-S bond leads to different spatial arrangements of the phenyl and cyclobutyl groups relative to each other.

Computational methods, particularly DFT, are well-suited for mapping the potential energy surface of this compound as a function of these conformational degrees of freedom. By systematically rotating key dihedral angles and calculating the corresponding energies, a conformational energy profile can be constructed. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers to conformational change.

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-S-C)Relative Energy (kcal/mol)
Anti-periplanar180°0.0 (most stable)
Syn-clinal (gauche)±60°1.5 - 2.5
Syn-periplanar4.0 - 5.0 (least stable)

Note: This table presents a hypothetical energy profile for rotation around the S-C(cyclobutyl) bond, illustrating the expected relative stabilities based on steric hindrance. Specific values would require dedicated computational studies.

Prediction of Spectroscopic Parameters for this compound

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. researchgate.netresearchgate.net For this compound, key spectroscopic parameters such as vibrational frequencies (infrared and Raman), and NMR chemical shifts can be calculated.

By performing a frequency calculation after a geometry optimization, the vibrational modes of the molecule can be determined. These calculated frequencies correspond to the absorption peaks in an infrared (IR) spectrum and the scattered peaks in a Raman spectrum. The calculated IR spectrum can be compared with an experimental spectrum to confirm the structure of the molecule.

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical values for the 1H and 13C chemical shifts, which can aid in the assignment of peaks in experimental NMR spectra.

Table 3: Predicted Characteristic Infrared (IR) Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-H stretch3050-3100
Aliphatic C-H stretch2850-2950
Aromatic C=C stretch1450-1600
C-S stretch600-800

Note: These are general ranges for the characteristic vibrations expected for a molecule with the structure of this compound.

Computational Modeling of Reaction Mechanisms and Transition States of this compound

Computational modeling can provide a detailed, step-by-step understanding of the reaction mechanisms involving this compound. smu.edu By mapping the potential energy surface for a given reaction, stationary points such as reactants, products, intermediates, and, most importantly, transition states can be located and characterized. mdpi.com

For this compound, potential reactions of interest could include nucleophilic substitution at the sulfur atom, electrophilic aromatic substitution on the phenyl ring, or reactions involving the cyclobutyl group. Computational methods can be used to calculate the activation energies for these reactions, which determine the reaction rates. The geometry of the transition state provides crucial information about the mechanism of the reaction. chemrxiv.org

Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a located transition state indeed connects the desired reactants and products. smu.edu The insights gained from these computational studies can be used to predict the outcome of reactions, optimize reaction conditions, and design new synthetic routes.

Molecular Dynamics Simulations for Behavior of this compound in Solution (if applicable)

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of this compound in a condensed phase, such as in a solvent. mdpi.comaps.orgarxiv.org MD simulations model the movement of atoms and molecules over time based on a force field that describes the interactions between them.

An MD simulation of this compound in a solvent like water or an organic solvent would provide insights into its solvation structure, i.e., how the solvent molecules arrange themselves around the solute. It could also be used to study the dynamics of the molecule, including its conformational changes in solution. For more complex systems, MD simulations can be used to study the interaction of this compound with other molecules, such as receptors or catalysts.

Advanced Applications and Material Science Potential of Cyclobutylphenylsulfide

Cyclobutylphenylsulfide as a Building Block in Organic Synthesis

The primary established role of this compound is as an intermediate in organic synthesis. Its chemical structure, featuring a cyclobutyl ring and a phenyl sulfide (B99878) group, allows for a variety of chemical transformations.

Precursor in Polymer Chemistry

There is currently no significant body of research indicating the use of this compound as a monomer or precursor in polymer chemistry. The properties that would make it a suitable candidate for polymerization, such as the presence of polymerizable functional groups or its performance in ring-opening polymerization, have not been detailed in available studies.

Ligand in Coordination Chemistry

The potential for this compound to act as a ligand in coordination chemistry is an area that remains to be investigated. The sulfur atom in the sulfide group possesses lone pairs of electrons that could potentially coordinate with metal centers. However, there are no documented examples of coordination complexes formed with this compound as a ligand. The steric and electronic properties it might confer upon a metal center are therefore unknown.

Role in Novel Materials Design and Fabrication

The exploration of this compound in the design and fabrication of novel materials is in its infancy. While one of the researchers associated with its synthesis has expertise in supramolecular chemistry, direct links to the application of this specific compound are not established.

Optoelectronic Properties

Data regarding the optoelectronic properties of this compound are not available in the current body of scientific literature. Key metrics such as its absorption and emission spectra, energy levels (HOMO/LUMO), and charge transport characteristics have not been reported. Consequently, its potential for use in applications like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs) remains purely speculative.

Self-Assembly and Supramolecular Chemistry

While there is a tangential connection to researchers in the field of supramolecular chemistry, there are no specific studies detailing the self-assembly behavior of this compound. The non-covalent interactions that might drive the formation of ordered supramolecular structures from this molecule have not been investigated.

This compound in Catalyst Development

The application of this compound in the development of new catalysts is another area that is currently undocumented. Its potential to act as a catalyst itself, or as a ligand to form a catalytically active metal complex, has not been explored.

Conclusion and Future Research Outlook

Summary of Key Findings on Cyclobutylphenylsulfide

Challenges and Opportunities in this compound Research

The primary challenge in the study of cyclobutyl phenyl sulfide (B99878) is the significant lack of published research. This absence of foundational data, including detailed synthetic protocols and comprehensive characterization, hinders further investigation into its properties and potential applications.

This information gap, however, presents a clear opportunity for original research. A systematic investigation into the synthesis and reactivity of cyclobutyl phenyl sulfide could provide valuable insights. Comparing its properties to other cycloalkyl phenyl sulfides (such as cyclopropyl, cyclopentyl, and cyclohexyl derivatives) could illuminate structure-activity relationships within this class of compounds. Furthermore, the exploration of its potential applications in areas where aryl sulfides are traditionally employed, such as in materials science or as synthetic intermediates, remains an open field.

Future Directions in the Synthesis, Reactivity, and Applications of this compound

Future research on cyclobutyl phenyl sulfide should logically begin with the development and optimization of a reliable synthetic procedure. This would enable the production of sufficient quantities for thorough characterization. Key areas for future investigation include:

Synthesis: Detailed exploration of reaction conditions for the synthesis from precursors like cyclobutanone (B123998) and thiophenol, including catalyst, solvent, and temperature effects, would be a critical first step. chemsrc.com General methods for the synthesis of aryl sulfides, such as transition metal-catalyzed cross-coupling reactions, could also be adapted and explored. organic-chemistry.orgnih.gov

Spectroscopic and Physical Characterization: A complete spectroscopic analysis, including ¹H NMR, ¹³C NMR, infrared spectroscopy, and mass spectrometry, is necessary to fully characterize the molecule. Determination of its fundamental physical properties, such as melting point, boiling point, and solubility, is also essential.

Reactivity Studies: A systematic study of its reactivity is warranted. This should include oxidation reactions to form the corresponding sulfoxide (B87167) and sulfone, reduction reactions, and an investigation into the conditions required for carbon-sulfur bond cleavage. mdpi.comrsc.org Understanding the influence of the cyclobutyl group on the reactivity of the sulfide linkage compared to other alkyl substituents would be of particular interest.

Exploration of Applications: Once the fundamental chemistry is better understood, research could branch into exploring its potential applications. Given the diverse roles of sulfur-containing compounds, this could include its use as a building block in organic synthesis, a ligand in coordination chemistry, or a component in the development of novel materials.

Q & A

Q. What are the established synthetic routes for Cyclobutylphenylsulfide, and how can experimental reproducibility be ensured?

this compound is typically synthesized via nucleophilic substitution or cycloaddition reactions. To ensure reproducibility:

  • Document reaction parameters (temperature, solvent, stoichiometry) meticulously.
  • Use high-purity reagents and validate intermediates with spectroscopic methods (e.g., NMR, IR).
  • Include detailed procedural steps in the Experimental section, adhering to journal guidelines for compound preparation .
  • Example protocol: Cyclobutane derivatives are often synthesized via [2+2] photocycloaddition under UV light, with yields optimized by controlling irradiation time and solvent polarity.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : Confirm molecular structure via 1^1H and 13^13C NMR, noting sulfur-induced deshielding in adjacent protons.
  • X-ray Crystallography : Resolve stereochemistry and bond angles, critical for validating cyclobutane ring geometry .
  • Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns.
  • HPLC-PDA : Assess purity (>98% recommended for biological studies).

Q. How should researchers evaluate the thermal and oxidative stability of this compound in different environments?

  • Conduct accelerated stability studies under varied conditions (pH, temperature, light exposure).
  • Use TGA/DSC for thermal degradation profiles and HPLC-MS to identify decomposition products.
  • Report stability thresholds (e.g., half-life at 40°C) and recommend storage conditions (e.g., inert atmosphere, -20°C) .

Advanced Research Questions

Q. What mechanistic insights can computational chemistry provide for this compound’s reactivity?

  • Perform DFT calculations to map reaction pathways (e.g., ring-opening mechanisms under acidic conditions).
  • Compare activation energies of competing pathways (e.g., nucleophilic vs. electrophilic attack).
  • Validate computational models with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological applications?

  • Systematically modify substituents (e.g., electron-withdrawing groups on the phenyl ring) and test bioactivity.
  • Use molecular docking to predict binding affinities to target proteins (e.g., enzymes in microbial pathways).
  • Cross-reference synthetic yields with bioassay results to balance efficacy and synthetic feasibility .

Q. How should contradictions in published data on this compound’s solubility and reactivity be resolved?

  • Replicate conflicting studies with controlled variables (e.g., solvent purity, moisture levels).
  • Analyze methodological differences: For example, discrepancies in reaction yields may arise from trace metal contaminants in catalysts.
  • Use error propagation models to quantify uncertainty in solubility measurements .

Methodological Guidelines

  • Data Reporting : Include raw spectral data (e.g., NMR shifts, IR peaks) in supplementary materials for peer validation .
  • Statistical Analysis : Apply ANOVA or t-tests to compare experimental groups, with p-values ≤0.05 considered significant .
  • Ethical Compliance : Disclose all synthetic hazards (e.g., sulfide toxicity) and safety protocols in the Methods section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.